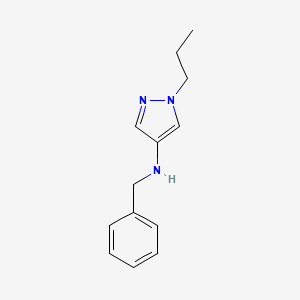

N-benzyl-1-propyl-1H-pyrazol-4-amine

Description

N-benzyl-1-propyl-1H-pyrazol-4-amine: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1, a propyl group at position 1, and an amine group at position 4. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

N-benzyl-1-propylpyrazol-4-amine |

InChI |

InChI=1S/C13H17N3/c1-2-8-16-11-13(10-15-16)14-9-12-6-4-3-5-7-12/h3-7,10-11,14H,2,8-9H2,1H3 |

InChI Key |

GRFMSDHEZMJKFM-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C=N1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-propyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydrazine with 1-propyl-3-oxobutan-1-one under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures. The resulting product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Major Products Formed:

Oxidation: Formation of N-benzyl-1-propyl-1H-pyrazol-4-one.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of substituted pyrazole derivatives with different functional groups at the amine position.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

N-benzyl-1-propyl-1H-pyrazol-4-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. These compounds are valuable in the development of pharmaceuticals and agrochemicals, as they can lead to the discovery of new drugs with enhanced efficacy and safety profiles.

Reactivity and Mechanism of Action

The compound's unique structure allows it to interact with various molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activity or alter signal transduction pathways, making it a candidate for further exploration in drug design .

Biological Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate that it shows notable inhibition against various bacterial strains, comparable to standard antibiotics such as ampicillin and norfloxacin. This suggests its potential utility in treating bacterial infections.

Anticancer Potential

The compound has been evaluated for its anticancer properties, showing promising results in vitro. For instance, it can induce cell cycle arrest and exhibit antiproliferative effects on cancer cell lines through modulation of key signaling pathways like mTORC1. Studies have reported IC50 values indicating effective inhibition of proliferation in cell lines such as MIA PaCa-2 (IC50 = 10 µM) and HeLa (IC50 = 15 µM) .

Industrial Applications

Material Science

In addition to its biological applications, this compound is also utilized in the synthesis of various industrial chemicals and materials. Its unique chemical properties contribute to advancements in material science, particularly in the development of new materials with specific electronic properties.

Case Studies

Several case studies document the efficacy of N-benzyl derivatives:

Breast Cancer Model

In vitro studies have shown that derivatives like N-benzyl pyrazole can induce apoptosis in MDA-MB-231 cells at concentrations as low as 2.5 µM, significantly enhancing caspase activity .

Inflammation Model

In models assessing inflammation, compounds similar to N-benzyl derivatives have demonstrated reduced inflammatory markers and improved outcomes in animal models treated with these compounds. This suggests their potential role in anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of N-benzyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

- N-benzyl-1-propyl-1H-pyrazol-3-amine

- 1-propyl-1H-pyrazol-4-amine

- N-benzyl-1H-pyrazol-4-amine

Comparison:

- N-benzyl-1-propyl-1H-pyrazol-4-amine vs. N-benzyl-1-propyl-1H-pyrazol-3-amine: Both compounds have similar structures, but the position of the amine group differs. This difference can lead to variations in their reactivity and biological activity .

- This compound vs. 1-propyl-1H-pyrazol-4-amine: The presence of the benzyl group in this compound enhances its lipophilicity and potential interactions with hydrophobic targets .

- This compound vs. N-benzyl-1H-pyrazol-4-amine: The addition of the propyl group in this compound can influence its steric properties and binding affinity to molecular targets .

Biological Activity

N-benzyl-1-propyl-1H-pyrazol-4-amine is a compound that falls within the pyrazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of Pyrazole Compounds

Pyrazoles are recognized for their pharmacological significance, exhibiting a wide range of biological activities such as anti-inflammatory, antimicrobial, anticancer, and antitubercular properties. The structural versatility of pyrazoles allows for modifications that can enhance their biological efficacy .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate benzyl and propyl amines with pyrazole derivatives. The synthetic pathway often employs palladium or copper-catalyzed coupling reactions to achieve the desired amine substitution at the pyrazole ring .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown efficacy in reducing cell viability in MIA PaCa-2 pancreatic cancer cells, with submicromolar IC50 values . The mechanism appears to involve modulation of autophagy pathways and inhibition of mTORC1 signaling, which is critical in cancer cell metabolism and growth .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 | < 1 | mTORC1 inhibition, autophagy modulation |

| A549 (Lung Cancer) | 2.5 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 3.0 | Cell cycle arrest |

Antimicrobial and Antitubercular Properties

This compound has also been evaluated for its antimicrobial properties. In studies against Mycobacterium tuberculosis (MTB), it demonstrated promising results comparable to first-line treatments like rifampicin. The compound's minimal inhibitory concentration (MIC) was found to be effective at low micromolar concentrations .

Table 2: Antimicrobial Activity Against MTB

| Compound | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| This compound | 6.25 | Rifampicin | 0.25 |

Case Studies

Case Study 1: Anticancer Efficacy in MIA PaCa-2 Cells

A study conducted on this compound revealed that treatment with this compound resulted in a significant reduction in cell proliferation. The study noted that at concentrations as low as 10 µM, there was a marked increase in autophagic flux disruption, suggesting a unique mechanism that could be exploited for therapeutic purposes .

Case Study 2: Antimycobacterial Screening

In a screening for new antitubercular agents, this compound exhibited activity against MTB strains with an MIC indicating potential as a lead compound for further development .

Q & A

Q. What validation criteria ensure reproducibility in synthetic protocols?

- Methodological Answer :

- Reagent batch testing : Confirm consistency in starting materials via GC-MS.

- Interlab validation : Share protocols with independent labs for cross-verification.

- Open-source tools : Use platforms like ChemAxon or PubChem for data archiving .

Tables

Q. Table 1. Key Spectral Data for this compound

| Technique | Key Signals/Parameters | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.3 (benzyl), δ 3.9 (propyl CH₂) | |

| ¹³C NMR | δ 148.2 (C4-amine), δ 128.5 (aryl) | |

| HRMS (ESI) | m/z 215.1 [M+H]⁺ | |

| IR | 3298 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C) |

Q. Table 2. Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 40–50°C | Maximizes >80% |

| Catalyst (CuBr) | 10 mol% | Reduces side products |

| Reaction Time | 48 hours | Ensures completion |

| Solvent | DMSO | Enhances solubility |

| Base (Cs₂CO₃) | 2.5 equiv | Drives deprotonation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.